molecular formula C16H18N2O4 B10946662 4-hydroxy-6-methyl-3-{(2E)-3-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-enoyl}-2H-pyran-2-one

4-hydroxy-6-methyl-3-{(2E)-3-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-enoyl}-2H-pyran-2-one

Cat. No.: B10946662
M. Wt: 302.32 g/mol
InChI Key: BJKYDMBEJCLYBQ-AATRIKPKSA-N
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Description

4-HYDROXY-3-[(E)-3-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-6-METHYL-2H-PYRAN-2-ONE is a complex organic compound with a unique structure that combines a pyrazole ring with a pyranone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-3-[(E)-3-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-6-METHYL-2H-PYRAN-2-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the pyranone moiety. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic or basic conditions.

    Coupling with the pyranone moiety: The pyrazole intermediate is then coupled with a suitable pyranone precursor using a condensation reaction, often catalyzed by a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-3-[(E)-3-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-6-METHYL-2H-PYRAN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the pyranone moiety can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Bases: Sodium hydroxide, potassium carbonate

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted pyrazole derivatives.

Scientific Research Applications

4-HYDROXY-3-[(E)-3-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-6-METHYL-2H-PYRAN-2-ONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: It is explored for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 4-HYDROXY-3-[(E)-3-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-6-METHYL-2H-PYRAN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-HYDROXY-3-[(E)-3-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-6-METHYL-2H-PYRAN-2-ONE
  • 4-HYDROXY-3-[(E)-3-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-6-METHYL-2H-PYRAN-2-ONE

Uniqueness

The uniqueness of 4-HYDROXY-3-[(E)-3-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-6-METHYL-2H-PYRAN-2-ONE lies in its specific combination of a pyrazole ring and a pyranone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

4-hydroxy-6-methyl-3-[(E)-3-(5-methyl-1-propan-2-ylpyrazol-4-yl)prop-2-enoyl]pyran-2-one

InChI

InChI=1S/C16H18N2O4/c1-9(2)18-11(4)12(8-17-18)5-6-13(19)15-14(20)7-10(3)22-16(15)21/h5-9,20H,1-4H3/b6-5+

InChI Key

BJKYDMBEJCLYBQ-AATRIKPKSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=C(N(N=C2)C(C)C)C)O

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C=CC2=C(N(N=C2)C(C)C)C)O

Origin of Product

United States

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